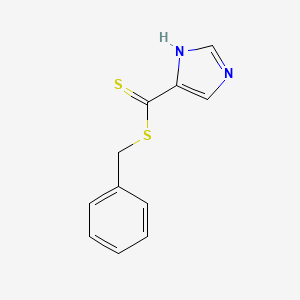

benzyl 1H-imidazole-5-carbodithioate

Description

Structure

3D Structure

Properties

CAS No. |

89273-00-7 |

|---|---|

Molecular Formula |

C11H10N2S2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

benzyl 1H-imidazole-5-carbodithioate |

InChI |

InChI=1S/C11H10N2S2/c14-11(10-6-12-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13) |

InChI Key |

BPDHRFNPJRKXGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl 1h Imidazole 5 Carbodithioate Analogues

Strategies for the Construction of Imidazole (B134444) Carbodithioate Scaffolds

The assembly of the benzyl (B1604629) 1H-imidazole-5-carbodithioate framework involves a multi-step process that begins with the formation of the imidazole ring, followed by the introduction of the carbodithioate moiety at the C5 position, and finally, esterification with a benzyl group.

Classical and Contemporary Approaches to Imidazole Ring Synthesis

The synthesis of the imidazole core can be achieved through various established methods. Classical approaches include the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. The Radziszewski synthesis provides another route by reacting a 1,2-dicarbonyl compound with an aldehyde and ammonia. The Wallach synthesis utilizes the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride.

More contemporary methods offer milder conditions and greater functional group tolerance. The van Leusen imidazole synthesis, for example, is a versatile three-component reaction involving a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine. This method allows for the construction of highly substituted imidazoles in a single step.

A variety of synthetic methods for the imidazole ring are summarized in the table below.

| Synthesis Method | Reactants | Key Features |

| Debus Synthesis | Dicarbonyl compound, aldehyde, ammonia | One of the earliest methods, versatile for simple imidazoles. |

| Radziszewski Synthesis | 1,2-Dicarbonyl compound, aldehyde, ammonia | Similar to Debus, allows for variation in substituents. |

| Wallach Synthesis | N,N'-disubstituted oxamides, phosphorus oxychloride | Leads to the formation of chloroimidazoles. |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde, amine | Three-component reaction, good for substituted imidazoles. |

Introduction of the Carbodithioate Moiety

The introduction of the carbodithioate group at the 5-position of the imidazole ring is a crucial step. A direct method involves the reaction of an imidazole compound with carbon disulfide in the presence of an alkali metal hydroxide. google.com This reaction proceeds through the formation of an alkali metal salt of the imidazole, which then reacts with carbon disulfide to yield the corresponding imidazole-5-dithiocarboxylate salt. google.com This salt serves as a key intermediate for the subsequent esterification step. The reaction is typically carried out in a polar solvent. google.com

Regioselective Functionalization for the 5-Position

Achieving regioselective functionalization at the C5 position of the imidazole ring is essential for the synthesis of the target compound. The inherent electronic properties of the imidazole ring often direct electrophilic substitution to this position. For C-H functionalization, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the direct arylation of imidazoles, with a notable preference for the C5 position under specific conditions. The use of directing groups can further enhance this regioselectivity.

Derivatization and Structural Modification of the Benzyl 1H-Imidazole-5-Carbodithioate Framework

Once the core scaffold is synthesized, further structural diversity can be introduced by modifying the imidazole nitrogen atoms or transforming the carbodithioate group.

Modifications of the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. N-alkylation of imidazoles is a common transformation and can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov For the this compound framework, N-benzylation could potentially be achieved, leading to disubstituted imidazole derivatives. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted imidazoles. It is important to consider the stability of the carbodithioate ester group under the reaction conditions to avoid undesired side reactions.

Transformations at the Sulfur Centers of the Carbodithioate Group

The dithiocarboxylate ester group offers multiple sites for chemical modification. The sulfur atoms are nucleophilic and can react with various electrophiles.

One common transformation of dithiocarboxylate esters is their reaction with nucleophiles. Amines, for instance, can react with dithiocarboxylate esters to form thioamides. This aminolysis reaction proceeds via a nucleophilic addition-elimination mechanism.

Furthermore, the sulfur atoms in the carbodithioate group can undergo oxidation. Oxidation of dithiocarboxylates can lead to the formation of various sulfur-oxygen species, depending on the oxidizing agent and reaction conditions. For example, mild oxidation may yield sulfines, while stronger oxidation could lead to the formation of sulfonyl derivatives. Conversely, reduction of the carbodithioate group can also be explored, potentially leading to thiols or other reduced sulfur species.

Substituent Effects of the Benzyl Moiety on Reactivity and Properties

The electronic and steric nature of substituents on the benzyl group of N-benzylimidazole derivatives can significantly influence their reactivity and properties. These effects are primarily transmitted through inductive and resonance effects, altering the electron density of the imidazole ring and the stability of reaction intermediates.

Electronic Effects:

Electron-donating groups (EDGs) on the benzyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the imidazole nitrogen. This enhanced nucleophilicity can accelerate reactions where the imidazole nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, making the imidazole nitrogen less nucleophilic and potentially slowing down such reactions.

Studies on the benzylation of substituted imidazoles have shown that electron-donating substituents on the benzyl bromide reactant lead to a faster reaction rate. For instance, the reaction rate is enhanced when moving from a 3-nitrobenzyl bromide to a 4-methylbenzyl bromide. This observation suggests that a more electron-rich benzyl group facilitates the formation of the transition state.

Steric Effects:

The steric hindrance imposed by substituents on the benzyl ring can also play a crucial role in the reactivity of N-benzylimidazole derivatives. Bulky substituents, particularly at the ortho positions of the benzyl ring, can impede the approach of reactants to the imidazole core, thereby slowing down reaction rates. This steric effect is an important consideration in the design of synthetic routes and in predicting the outcome of chemical transformations.

The following table summarizes the expected qualitative effects of various substituents on the reactivity of a hypothetical this compound.

| Substituent on Benzyl Ring | Position | Electronic Effect | Expected Impact on Nucleophilicity of Imidazole Nitrogen | Expected Impact on Reaction Rate (for nucleophilic attack by imidazole) |

| -OCH₃ | para | Electron-donating | Increase | Increase |

| -CH₃ | para | Electron-donating | Increase | Increase |

| -H | - | Neutral | Baseline | Baseline |

| -Cl | para | Electron-withdrawing | Decrease | Decrease |

| -NO₂ | para | Electron-withdrawing | Decrease | Decrease |

Multicomponent Reactions in Imidazole Carbodithioate Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like imidazole carbodithioates from simple starting materials in a single synthetic operation. While specific MCRs for this compound are not extensively documented, related methodologies for the synthesis of functionalized thioimidazoles provide a strong basis for their potential development.

One relevant example is the Marckwald thioimidazole synthesis, which can be adapted into a multicomponent format. A modern variation of this reaction utilizes unprotected carbohydrates, amine salts (such as benzylamine (B48309) hydrochloride), and potassium isothiocyanate to produce diversely functionalized thioimidazoles. This approach highlights the potential for using readily available and biorenewable starting materials in the synthesis of complex imidazole derivatives. acs.orgdurham.ac.ukfigshare.comacs.org

The general scheme for a multicomponent synthesis of a thioimidazole is depicted below:

Reactant A (e.g., α-hydroxyketone) + Reactant B (e.g., Amine) + Reactant C (e.g., Isothiocyanate) → Thioimidazole Product

The versatility of MCRs allows for the introduction of various substituents by simply changing the starting components. For the synthesis of this compound analogues, one could envision a multicomponent strategy involving a suitably functionalized imidazole precursor, a source of the carbodithioate moiety, and a substituted benzyl halide.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of imidazole derivatives, several green methodologies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. This technique has been successfully employed in the synthesis of various imidazole-containing compounds. researchgate.net

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by providing the activation energy through acoustic cavitation. This method has been utilized in the synthesis of poly-functionalized imidazole derivatives. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key aspect of green chemistry. The synthesis of imidazole derivatives has been successfully carried out in aqueous media and other green solvents. researchgate.net

Catalyst- and Solvent-Free Conditions: Whenever possible, performing reactions without the use of catalysts and solvents represents an ideal green synthetic approach, minimizing waste and simplifying purification processes. Several solvent-free methods for the synthesis of imidazoles have been reported. researchgate.net

A sustainable approach to synthesizing thioimidazoles involves the use of unprotected carbohydrates as biorenewable starting materials, aligning with the principles of green chemistry. acs.orgdurham.ac.ukfigshare.comacs.org The adoption of such green methodologies in the synthesis of this compound and its analogues would not only reduce the environmental footprint but also potentially lead to more efficient and cost-effective synthetic routes.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Data

A thorough and comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive investigation into spectroscopic and structural characterization, no specific research findings, including detailed Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy data, could be located for this particular molecule.

The initial objective was to construct a detailed article outlining the advanced spectroscopic and structural characterization of this compound, adhering to a specific outline that included ¹H NMR, ¹³C NMR, advanced NMR techniques, Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy. However, the absence of primary or secondary sources reporting the synthesis and subsequent analysis of this compound prevents the generation of an accurate and scientifically valid article.

While data for related compounds, such as various substituted imidazoles and benzimidazoles, are available, extrapolating this information to this compound would be scientifically unsound. The unique electronic and structural contributions of the benzyl and, particularly, the carbodithioate functional groups at the specified positions on the imidazole ring would produce distinct spectroscopic signatures. Presenting data from analogous but different molecules would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Consequently, without access to experimental data from peer-reviewed studies or established chemical repositories, it is not possible to provide a detailed analysis of the spectroscopic properties of this compound or to generate the requested data tables. The scientific community awaits future research that may include the synthesis and characterization of this compound, which would then allow for a proper and detailed discussion of its spectroscopic features.

Advanced Spectroscopic and Structural Characterization of Benzyl 1h Imidazole 5 Carbodithioate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. wikipedia.org

For benzyl (B1604629) 1H-imidazole-5-carbodithioate, several chromophoric groups are expected to give rise to a distinct UV-Vis absorption spectrum. These include the imidazole (B134444) ring, the benzene (B151609) ring of the benzyl group, and the carbodithioate (-CS₂) moiety. The absorption spectrum is anticipated to be dominated by π → π* and n → π* electronic transitions. wikipedia.orgrsc.org

π → π Transitions:* These high-energy transitions occur in systems with conjugated π-electrons, such as the imidazole and benzene rings. Imidazole itself has a characteristic absorption peak around 209 nm. researchgate.net The presence of the benzyl group and the carbodithioate group in conjugation with the imidazole ring would be expected to shift this absorption to longer wavelengths (a bathochromic shift). Aromatic systems like benzene typically show strong absorptions, with a B-band that can appear around 255 nm. wikipedia.org Conjugated imidazole derivatives often exhibit intense absorption bands in the 270-315 nm range. researchgate.netmdpi.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and sulfur atoms, to an antibonding π* orbital. The carbodithioate (C=S) group is particularly known for its n → π* transitions, which are of lower energy and thus occur at longer wavelengths compared to π → π* transitions. youtube.comyoutube.com These transitions are typically less intense. The presence of sulfur's non-bonding electrons is expected to contribute a characteristic absorption band at the higher end of the UV or lower end of the visible spectrum.

The polarity of the solvent used for analysis can influence the position of these absorption bands. Typically, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may experience a bathochromic (red) shift. youtube.com

Table 1: Expected Electronic Transitions for Benzyl 1H-imidazole-5-carbodithioate

| Chromophore | Expected Transition Type | Approximate Wavelength Region |

|---|---|---|

| Imidazole Ring | π → π* | 200-280 nm |

| Benzene Ring | π → π* | 250-280 nm |

| Carbodithioate Group (C=S) | n → π* | >300 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In a typical electron ionization (EI) mass spectrometer, a molecule is ionized, and the resulting molecular ion often undergoes fragmentation into smaller, characteristic ions. libretexts.org

The mass spectrum of this compound would be expected to show a distinct molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern would provide valuable structural information, with bond cleavages occurring at predictable sites. Based on the structure, the most probable fragmentation pathways would involve:

Benzylic Cleavage: The cleavage of the C-N bond between the benzyl group and the imidazole ring is highly probable. This would result in the formation of a benzyl cation (C₇H₇⁺), which often rearranges to the very stable tropylium (B1234903) ion. This fragment would produce a prominent peak at m/z 91, which is a hallmark of benzyl-containing compounds. libretexts.org

Fragmentation of the Carbodithioate Group: The carbodithioate moiety could fragment through various pathways, such as the loss of sulfur (S) or a sulfhydryl radical (•SH).

Imidazole Ring Stability: The aromatic imidazole ring is relatively stable and may not fragment extensively. Instead, the loss of its substituents is a more common fragmentation route for imidazole derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. mdpi.comnih.gov This precision allows for the unambiguous determination of the elemental formula for the molecular ion and its major fragments, confirming the presence and number of carbon, hydrogen, nitrogen, and sulfur atoms. researchgate.net

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Ion Structure | Description |

|---|---|---|

| 234 | [C₁₁H₁₀N₂S₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₄H₃N₂S₂]⁺ | Loss of benzyl radical from M⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the benzyl group relative to the imidazole ring, including the key torsion angles that define the molecule's shape.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C-S, C=S, C-C) and angles, which can offer insights into bond order and hybridization. mdpi.com

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic imidazole and benzene rings. nih.gov

Intermolecular Interactions: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (the other nitrogen atom), making it capable of forming hydrogen-bonded chains or networks, which would significantly influence the crystal structure. nih.gov

The crystallographic data would be used to generate a detailed model of the molecule's solid-state structure and would be deposited in a crystallographic database for reference.

Table 3: Crystallographic Data to be Determined for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Angles defining the molecular conformation |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods. lew.ro

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com A TGA analysis of this compound would provide information on its thermal stability. The resulting TGA curve would show the temperature at which the compound begins to decompose. For many imidazole derivatives, the onset of decomposition occurs at temperatures above 300 °C, indicating good thermal stability. researchgate.net The TGA thermogram would reveal a single or multi-step decomposition process and the mass of any non-volatile residue remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC scan of this compound would show an endothermic peak corresponding to its melting point. lew.ro The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the compound's purity.

Table 4: Information Obtainable from Thermal Analysis of this compound

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| TGA | Mass Loss vs. Temperature | Thermal stability, decomposition temperature (Td) |

Theoretical and Computational Investigations of Benzyl 1h Imidazole 5 Carbodithioate

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the electronic properties and reactivity of a molecule. These ab initio methods solve approximate solutions to the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations for benzyl (B1604629) 1H-imidazole-5-carbodithioate would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles.

In studies of similar heterocyclic compounds, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p) or 6-31G+(d,p). nih.govnih.gov The optimized geometry provides the foundation for calculating other electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govorientjchem.org For instance, in related imidazole (B134444) derivatives, negative potential sites are often located around electronegative atoms like nitrogen and sulfur. nih.govorientjchem.org

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | DFT at B3LYP/6-311G(d,p) level |

| Bond Lengths/Angles | Internuclear distances and angles in the optimized structure. | DFT at B3LYP/6-311G(d,p) level |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the electron density surface. | Calculated from DFT results |

| Mulliken Atomic Charges | Distributes the molecule's total charge among its atoms. | Calculated from DFT results |

This interactive table summarizes the key parameters obtained from DFT calculations for analyzing electronic structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is strongly associated with the molecule's ability to engage in charge transfer interactions. irjweb.com

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

In a typical analysis of a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be low, indicating high chemical reactivity and biological activity. nih.gov For benzyl 1H-imidazole-5-carbodithioate, FMO analysis would pinpoint the locations of the HOMO and LUMO densities, revealing the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

This interactive table outlines the key parameters derived from HOMO-LUMO analysis and their significance in predicting molecular reactivity.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically with the same DFT functional and basis set used for geometry optimization. semanticscholar.org The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts (δ). Comparing these predicted shifts with experimental data helps in the assignment of signals and verification of the proposed structure. semanticscholar.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. This analysis calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the positions and intensities of peaks in a UV-Vis spectrum. These transitions often correspond to promotions of electrons between frontier orbitals, such as the HOMO → LUMO transition. semanticscholar.org

Coordination Chemistry and Metal Complexation of Benzyl 1h Imidazole 5 Carbodithioate

Ligand Design Principles and Coordination Modes

The design of benzyl (B1604629) 1H-imidazole-5-carbodithioate as a ligand is predicated on the strategic placement of multiple potential donor atoms, which allows for various coordination modes with metal ions. The interplay between the soft sulfur donors of the carbodithioate group and the borderline nitrogen donors of the imidazole (B134444) ring makes it a versatile ligand for a wide range of metals.

Benzyl 1H-imidazole-5-carbodithioate possesses three potential donor atoms for coordination to metal centers: the two nitrogen atoms of the imidazole ring and the two sulfur atoms of the carbodithioate group. researchgate.netresearchgate.net

Imidazole Nitrogen Atoms: The imidazole ring contains two nitrogen atoms. One is a pyridinic-type nitrogen (N3), which has a lone pair of electrons in an sp² hybrid orbital and is readily available for coordination. wikipedia.org The other is a pyrrolic-type nitrogen (N1), which is typically protonated in the free ligand and less likely to coordinate unless deprotonation occurs. wikipedia.org The pyridinic nitrogen is a well-established coordination site for a vast array of metal ions. researchgate.netwikipedia.org

Carbodithioate Sulfur Atoms: The carbodithioate group (-CS₂) is a soft donor and exhibits a strong affinity for soft and borderline metal ions, such as second and third-row transition metals and noble metals. rpress.co.in The two sulfur atoms can coordinate to a metal center in a bidentate fashion, forming a stable four-membered chelate ring.

The combination of the imidazole nitrogen and the carbodithioate sulfur atoms allows for the classification of this compound as a hybrid ligand with both hard/borderline (nitrogen) and soft (sulfur) donor sites.

The spatial arrangement of the donor atoms in this compound allows for both chelation and bridging coordination modes, leading to the formation of mononuclear or polynuclear metal complexes.

Chelation: The ligand can act as a bidentate chelating agent in several ways. The most common would involve the coordination of the two sulfur atoms of the carbodithioate group to a single metal ion, forming a four-membered ring. Another possibility is the chelation involving one sulfur atom and the adjacent imidazole nitrogen (N1, after deprotonation), though this is less common.

Bridging: this compound can also function as a bridging ligand to form polynuclear complexes or coordination polymers. nih.gov The imidazole ring itself can bridge two metal centers, with one metal binding to N3 and another to N1 (after deprotonation). Alternatively, the carbodithioate group can bridge metal ions, although this is less prevalent than its chelating mode. A common bridging scenario would involve the ligand coordinating to one metal center via the carbodithioate group in a chelating fashion, while the N3 atom of the imidazole ring coordinates to an adjacent metal ion.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor and reaction conditions can influence the resulting complex's stoichiometry and coordination geometry.

Transition metal complexes of imidazole and dithiocarbamate-containing ligands are generally prepared by reacting the ligand with a metal halide (e.g., chloride, bromide) or nitrate (B79036) salt in an organic solvent such as ethanol, methanol, or acetonitrile. researchgate.netmdpi.com The reaction is often carried out at room temperature or with gentle heating. For ligands with acidic protons, such as the N-H of the imidazole ring, the addition of a base may be necessary to facilitate deprotonation and coordination. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent. For example, complexes of Co(II), Ni(II), and Cu(II) with imidazole-derived ligands have been synthesized and shown to adopt various geometries, including octahedral and tetrahedral. researchgate.netrdd.edu.iq

The soft sulfur donors of the carbodithioate group make this compound an excellent candidate for coordinating with noble metals such as palladium(II), platinum(II), gold(I), and silver(I). The synthesis of these complexes would typically follow similar procedures to those for transition metals, using appropriate noble metal salts like chlorides or nitrates. The strong affinity of the soft sulfur atoms for these soft metal ions is expected to drive the formation of stable complexes.

Spectroscopic and Physicochemical Characterization of Metal Complexes

A combination of spectroscopic and physicochemical techniques is essential to elucidate the structure and properties of metal complexes formed with this compound. rpress.co.inresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=N stretching vibration of the imidazole ring is expected to shift upon coordination to a metal ion. More importantly, the C-S and C=S stretching frequencies of the carbodithioate group are sensitive to its coordination mode. A single sharp band for the ν(C-S) vibration is indicative of a bidentate chelating mode of the dithiocarbamate (B8719985) moiety.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar). Charge transfer bands, often from the sulfur ligands to the metal (LMCT), can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the imidazole and benzyl protons will change upon coordination, providing insight into the ligand's binding to the metal.

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic susceptibility at different temperatures can determine the number of unpaired electrons and provide further evidence for the coordination geometry and oxidation state of the metal ion. rdd.edu.iq For instance, the magnetic moment can help distinguish between high-spin and low-spin octahedral complexes or between octahedral and tetrahedral geometries. mdpi.com

Below is an interactive table summarizing the expected spectroscopic and magnetic properties for hypothetical transition metal complexes of this compound, based on data for analogous compounds.

| Metal Ion | Plausible Geometry | Key IR Bands (cm⁻¹) | Expected UV-Vis Transitions | Magnetic Moment (μ_eff, B.M.) |

| Co(II) | Octahedral | ν(C=N), ν(C-S) shifts | d-d transitions | ~4.3-5.2 |

| Ni(II) | Octahedral | ν(C=N), ν(C-S) shifts | d-d transitions | ~2.8-3.5 |

| Cu(II) | Distorted Octahedral | ν(C=N), ν(C-S) shifts | Broad d-d band | ~1.7-2.2 |

| Zn(II) | Tetrahedral | ν(C=N), ν(C-S) shifts | LMCT | Diamagnetic |

Elemental Analysis and Stoichiometry

No published data is available on the elemental analysis of metal complexes formed with this compound to confirm their empirical formulas and determine the metal-to-ligand stoichiometry.

Magnetic Susceptibility Studies

There are no available magnetic susceptibility measurements for metal complexes of this compound. This information would be necessary to determine the magnetic moments of the complexes, which in turn helps to elucidate the oxidation state and spin state of the central metal ion and infer its coordination geometry.

Molar Conductivity Measurements

Information regarding the molar conductivity of this compound metal complexes in various solvents is not present in the available literature. Such data would be required to determine whether these complexes behave as electrolytes or non-electrolytes in solution.

Structural Analysis of Metal Complexes by X-ray Crystallography

No X-ray crystallography studies for metal complexes of this compound have been found. This technique is essential for the direct and unambiguous determination of the solid-state molecular structure.

Determination of Coordination Geometries (e.g., Octahedral, Tetrahedral)

Without X-ray crystallographic data, the precise coordination geometries (such as octahedral, tetrahedral, square planar, etc.) of metal ions in complexes with this compound cannot be definitively determined.

Elucidation of Intermolecular Interactions and Supramolecular Assemblies

There is no published research detailing the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and the formation of supramolecular structures in the solid state for metal complexes of this compound.

Applications in Materials Science

Role as Building Blocks for Organic and Polymeric Materials

Imidazole (B134444) derivatives are recognized as valuable building blocks for a wide range of organic and polymeric materials. lifechemicals.comacs.orgresearchgate.net The imidazole core is a versatile scaffold found in many biologically active molecules and functional materials. nih.govnih.gov The presence of two nitrogen atoms in the imidazole ring allows for the formation of hydrogen bonds and coordination complexes, which can be exploited in the design of self-assembling materials and polymers with specific properties. researchgate.net

Precursors for Nanomaterial Synthesis (e.g., Metal Nanoparticles)

The synthesis of metal nanoparticles often relies on the use of capping agents to control their size, shape, and stability. Imidazole-containing compounds have been successfully employed as protective and dispersing agents in the preparation of copper nanoparticles. nih.govmdpi.com The nitrogen atoms of the imidazole ring can coordinate to the surface of the metal nanoparticles, forming a protective layer that prevents aggregation and oxidation. nih.gov

Benzyl (B1604629) 1H-imidazole-5-carbodithioate, with its imidazole moiety, is a promising candidate for this application. Furthermore, the carbodithioate group is known to strongly interact with metal surfaces, including gold and silver. scispace.comrsc.org This dual functionality—imidazole coordination and carbodithioate binding—could lead to the formation of highly stable and well-defined metal nanoparticles. The benzyl group would also contribute to the dispersibility of the nanoparticles in organic solvents. The use of such tailored capping agents is crucial for the development of nanomaterials with controlled properties for applications in catalysis, electronics, and sensing. nih.gov

Applications in Controlled Polymerization Techniques (e.g., RAFT Agents)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The effectiveness of RAFT polymerization depends on the choice of the RAFT agent, which is typically a thiocarbonylthio compound. Dithiocarbamates, a class of compounds to which benzyl 1H-imidazole-5-carbodithioate belongs, have been investigated as RAFT agents. cmu.edu

Specifically, dithiocarbamates where the nitrogen lone pair is part of an aromatic system, such as those derived from imidazole, have been shown to be effective RAFT agents for the polymerization of monomers like styrene (B11656) and acrylates. cmu.edu The aromaticity of the imidazole ring reduces the delocalization of the nitrogen lone pair into the thiocarbonyl group, making the C=S double bond more reactive towards radical addition, which is a key step in the RAFT process. cmu.edu While direct studies on this compound are not prevalent, the closely related isomer, benzyl 1H-imidazole-1-carbodithioate, has demonstrated this capability. The position of the carbodithioate group on the imidazole ring is expected to influence the electronic properties and, consequently, the reactivity and effectiveness of the RAFT agent. Dithiocarbamates derived from 3,5-dimethyl-1H-pyrazole have also been shown to be versatile RAFT agents. rsc.org

Below is a table summarizing the effectiveness of some imidazole- and pyrazole-based dithiocarbamates as RAFT agents for the polymerization of various monomers.

| RAFT Agent | Monomer | Resulting Polymer Polydispersity (Đ) |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | Methyl Acrylate (MA) | < 1.1 |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | Styrene (St) | < 1.1 |

| Benzyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | Vinyl Acetate (VAc) | < 1.3 |

Catalytic Applications

The imidazole moiety is a well-known feature in many catalysts, including enzymes. nih.gov Its ability to act as both a proton donor and acceptor, as well as a nucleophile, makes it a versatile catalytic group. Imidazole and its derivatives have been employed as organocatalysts in a variety of organic transformations. nih.gov Furthermore, the imidazole ring can act as a ligand for metal ions, forming coordination complexes with catalytic activity. nih.gov

Integration into Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is a key player in the formation of supramolecular assemblies due to its ability to form strong hydrogen bonds and coordinate with metal ions. nih.govresearchgate.net These interactions are fundamental to the structure and function of many biological systems and are increasingly being exploited in the design of advanced materials. nih.gov

This compound is well-suited for integration into supramolecular systems. The imidazole nitrogen atoms can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into well-ordered structures. researchgate.net The carbodithioate group can also participate in intermolecular interactions, including coordination to metal ions. The benzyl group can engage in π-π stacking interactions, further stabilizing supramolecular architectures. The combination of these interaction motifs opens up possibilities for the design of liquid crystals, gels, and other functional supramolecular materials. researchgate.net

Development of Optoelectronic Materials

Organic materials with tailored electronic and optical properties are at the heart of modern optoelectronics, with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. Imidazole derivatives have emerged as promising components of such materials. mdpi.com The electron-rich nature of the imidazole ring, combined with its thermal and chemical stability, makes it an attractive building block for charge-transporting and light-emitting materials. mdpi.com

The structure of this compound suggests its potential utility in optoelectronic materials. The conjugated π-system of the imidazole ring can be extended through chemical modification, and the molecule's electronic properties can be tuned by the substituents. The benzyl group can influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. The carbodithioate group could be used to anchor the molecule to electrode surfaces or to introduce other functional groups to modulate its optoelectronic properties. The synthesis of imidazole derivatives as dyes for dye-sensitized solar cells has been reported, indicating the potential of this class of compounds in energy conversion applications. uokerbala.edu.iq

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Benzyl (B1604629) 1H-imidazole-5-carbodithioate Derivatives

The future of benzyl 1H-imidazole-5-carbodithioate research is intrinsically linked to the design and synthesis of novel derivatives with enhanced properties. The structural versatility of the imidazole (B134444) ring allows for extensive modification, providing a rich scaffold for creating a library of new compounds. tsijournals.com Future synthetic strategies will likely focus on modifications at several key positions of the parent molecule to explore structure-activity relationships (SAR).

Key areas for derivatization include:

Substitution on the Benzyl Moiety: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group can modulate the electronic properties and steric bulk of the molecule. This can influence its binding affinity to biological targets.

Modification of the Imidazole Ring: Alkylation or acylation at the N-1 or N-3 positions of the imidazole ring can alter the compound's polarity and hydrogen-bonding capabilities.

Alterations to the Carbodithioate Group: Esterification or amidation of the carbodithioate functional group could lead to derivatives with different solubility profiles and chemical reactivity.

A proposed synthetic route for novel derivatives could involve a multi-step process starting from a substituted benzylamine (B48309), which is then reacted to form the imidazole ring. brieflands.com Subsequent modifications would then be carried out to introduce the desired functional groups. The characterization of these new compounds would rely on standard analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

| Derivative | Modification | Potential Application |

|---|---|---|

| 4-nitrothis compound | Nitro group on the benzyl ring | Antimicrobial agent |

| 4-methoxythis compound | Methoxy (B1213986) group on the benzyl ring | Anticancer agent |

| Benzyl 1-methyl-1H-imidazole-5-carbodithioate | Methyl group on the imidazole nitrogen | Corrosion inhibitor |

Integration of Advanced Computational Methods in Experimental Design

Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound derivatives. By leveraging in silico tools, researchers can predict the properties and activities of novel compounds before their synthesis, thereby saving time and resources. mdpi.combohrium.com

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. mdpi.com This can help in identifying potential therapeutic applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecules. nih.gov This information is crucial for understanding their chemical behavior and for designing derivatives with desired electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compounds and their interactions with biological systems over time. mdpi.com This can help in assessing the stability of ligand-protein complexes.

The integration of these computational methods will enable a more rational design of experiments, allowing researchers to prioritize the synthesis of compounds with the highest potential for success.

Exploration of Undiscovered Application Areas in Chemical Biology and Materials Science

While the initial focus of imidazole research has often been on medicinal applications, there is a growing interest in their use in chemical biology and materials science. nih.govresearchgate.net Future research on this compound should explore these underexplored avenues.

Potential application areas include:

Chemical Biology: The imidazole moiety is a key component of the amino acid histidine and is involved in many enzymatic reactions. tsijournals.com this compound and its derivatives could be explored as enzyme inhibitors or as probes to study biological processes. nih.gov

Materials Science: Imidazole-based compounds have been investigated for their potential as corrosion inhibitors, organic light-emitting diodes (OLEDs), and components of metal-organic frameworks (MOFs). researchgate.nettsijournals.com The unique electronic properties of this compound could make it a candidate for these and other materials science applications. For instance, imidazole derivatives have been used in the development of dyes for dye-sensitized solar cells. uokerbala.edu.iq

| Application Area | Potential Use of this compound |

|---|---|

| Enzyme Inhibition | Targeting metalloenzymes due to the sulfur-containing carbodithioate group. |

| Fluorescent Probes | Derivatives with fluorophores for imaging biological processes. |

| Corrosion Inhibition | Protecting metal surfaces from corrosion in acidic environments. |

| Organic Electronics | As a component in organic semiconductors or light-emitting materials. |

Addressing Challenges and Identifying Opportunities in Imidazole Carbodithioate Research

Despite the promising outlook, there are challenges that need to be addressed in the research of imidazole carbodithioates. These include issues related to synthetic accessibility, stability, and the need for more efficient screening methods to identify new applications.

Key challenges and opportunities are:

Synthesis: Developing more efficient and environmentally friendly synthetic routes for this compound and its derivatives is a key challenge. brieflands.com Green chemistry approaches could offer a solution.

Stability: The carbodithioate group can be susceptible to hydrolysis. Investigating the stability of these compounds under various conditions is crucial for their practical application.

Screening: High-throughput screening methods are needed to rapidly evaluate the biological activity and material properties of a large number of derivatives.

Overcoming these challenges will open up new opportunities for the development of novel imidazole carbodithioate-based technologies with a wide range of applications. The continued exploration of this class of compounds holds significant promise for advancements in both medicine and materials science. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for benzyl 1H-imidazole-5-carbodithioate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing a benzyl group to the imidazole core followed by carbodithioate functionalization. For example, alkylation of imidazole derivatives with benzyl bromide under basic conditions (e.g., KOH/ethanol) can yield 1-benzylimidazole intermediates . Subsequent treatment with carbon disulfide (CS₂) in the presence of a base (e.g., hydrazine hydrate) enables carbodithioate formation, as seen in analogous benzimidazole-thiol syntheses . Optimization includes controlling stoichiometry (1:1 molar ratio of imidazole to CS₂), solvent selection (methanol or ethanol for solubility), and reaction time (12–24 hours at reflux). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification by column chromatography (silica gel, gradient elution) are critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : A singlet at δ ~12.3 ppm corresponds to the S-H proton in the carbodithioate group, while aromatic protons of the benzyl group appear as multiplets at δ ~7.2–7.4 ppm. The imidazole ring protons resonate as distinct singlets (e.g., δ ~8.1 ppm for H-2) .

- IR : Stretching bands at ~2634 cm⁻¹ (S-H) and ~1600–1650 cm⁻¹ (C=N/C=S) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~252 for C₁₁H₁₀N₂S₂). High-resolution MS (HRMS) with <2 ppm error validates the molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves impurities. Monitor fractions via TLC (Rf ~0.5).

- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity. Melting points (e.g., 165–166°C for analogous imidazole derivatives) confirm crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates key properties:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in carbodithioate).

- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ∆E ~4.5 eV for imidazole derivatives) .

- Transition-State Modeling : Simulate reaction pathways (e.g., benzylation or CS₂ addition) to optimize activation energies .

Q. How can researchers resolve contradictions in spectroscopic data or crystallographic results for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR/IR with X-ray crystallography (if crystals are obtainable). SHELX programs refine crystal structures, resolving ambiguities in bond lengths/angles (e.g., C-S bond ~1.7 Å) .

- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., imidazole ring proton exchange) causing spectral discrepancies .

- Isotopic Labeling : Use ¹³C-labeled CS₂ to trace carbodithioate incorporation in MS/MS fragmentation .

Q. What strategies mitigate instability or decomposition of this compound during storage?

- Methodological Answer :

- Storage Conditions : Argon atmosphere, –20°C in amber vials to prevent oxidation of sulfur groups.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Periodic Purity Checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., disulfides) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modifications : Replace the benzyl group with substituted aryl (e.g., 4-methoxyphenyl) or alkyl chains to probe steric/electronic effects .

- Bioisosteric Replacement : Substitute carbodithioate with carboxylate or thiourea groups to assess pharmacophore requirements.

- Parallel Synthesis : Use combinatorial libraries (e.g., Ugi-azide reactions) to generate diverse analogs for biological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.